3-(1H-Imidazol-2-yl)-2-methylacrylic acid
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Overview
Description
3-(1H-Imidazol-2-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-2-methylacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bonds in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Saturated acrylic acid derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1H-Imidazol-2-yl)-2-methylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-2-methylacrylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Histamine: A biogenic amine derived from histidine.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Uniqueness
3-(1H-Imidazol-2-yl)-2-methylacrylic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)4-6-8-2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-4+ |
InChI Key |
YYEDPLQGULRCGV-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C1=NC=CN1)/C(=O)O |
Canonical SMILES |
CC(=CC1=NC=CN1)C(=O)O |
Origin of Product |
United States |
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